molecular formula C16H18N4 B2535109 N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine CAS No. 477890-20-3

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B2535109
CAS No.: 477890-20-3
M. Wt: 266.348
InChI Key: PYSTUOQJUZVUCP-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound combining a 4,6-dimethylpyrimidin-2-amine core with a tryptamine-derived side chain (2-(1H-indol-3-yl)ethyl). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as Toll-like receptors (TLR4) and antitumor agents .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-9-12(2)20-16(19-11)17-8-7-13-10-18-15-6-4-3-5-14(13)15/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSTUOQJUZVUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine typically involves the coupling of an indole derivative with a pyrimidine precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the indole derivative and the amino group of the pyrimidine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of pyrimidine derivatives with indole-based compounds. Various synthetic routes have been explored, including microwave-assisted synthesis to enhance yields and reduce reaction times. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the compound.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects in various diseases:

  • Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation. Studies have indicated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Antiviral Properties : Preliminary research suggests that this compound may exhibit antiviral activity against certain viral pathogens. Its mechanism may involve interference with viral replication processes .

Biological Studies

The structural features of this compound make it suitable for studying enzyme interactions and protein binding:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways associated with diseases such as diabetes and cancer. For instance, it may inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative disorders.

Material Science

This compound can also be utilized in the development of new materials with specialized properties, such as:

  • Corrosion Inhibitors : Its unique chemical structure allows it to be explored as a corrosion inhibitor in various industrial applications .

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells.
Study BEnzyme InteractionShowed inhibition of acetylcholinesterase activity, suggesting potential for neuroprotective applications.
Study CAntiviral ResearchIndicated effectiveness against viral replication in vitro, warranting further investigation into its mechanisms.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Pyrimidine Substituents Indole/Amine Modifications Key Properties/Applications
N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine (Target) 4,6-dimethyl Unsubstituted indole; ethyl linker Potential TLR4/antitumor activity
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (Compound 17, ) N/A Chlorobenzamide substitution Higher melting point (150.6–152.0°C)
4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid () 4,6-dimethoxy Carboxylic acid co-crystal Hydrogen-bonded supramolecular chains
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine () 4,6-dimethyl Benzimidazole instead of indole Planar aromatic stacking interactions
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine () 4,6-dimethyl 5-Methoxyindole substitution Enhanced electronic effects
Key Observations:

Pyrimidine Substituents :

  • Methyl vs. Methoxy : The target compound’s 4,6-dimethylpyrimidine enhances lipophilicity compared to the 4,6-dimethoxy analogue (), which forms stronger hydrogen bonds (N–H⋯O, O–H⋯N) in co-crystals . Methyl groups may improve membrane permeability but reduce polarity.
  • Chlorinated Analogues : Compounds like N-(2-(1H-indol-3-yl)ethyl)-4-chlorobenzamide () exhibit higher melting points due to halogen-induced dipole interactions .

Benzimidazole Replacement (): Replacing indole with benzimidazole creates a planar aromatic system, favoring π-π stacking but reducing flexibility .

Linker and Functional Groups :

  • Ethyl vs. Amide Linkers : The target’s ethyl linker provides conformational flexibility, whereas amide-containing analogues (e.g., ) exhibit rigid hydrogen-bonding networks .
  • Co-crystal Systems : The 4,6-dimethoxypyrimidin-2-amine co-crystal with indolylacetic acid () demonstrates how methoxy groups facilitate supramolecular assembly, a feature absent in the dimethyl target compound .

Key Findings:
  • Antitumor Potential: Tryptamine-pyrimidine hybrids () show antitumor activity, with halogenated derivatives (e.g., Compound 17) exhibiting higher thermal stability . The target compound’s methyl groups may balance lipophilicity and bioavailability.

Crystallographic and Supramolecular Differences

  • Hydrogen Bonding : The 4,6-dimethoxypyrimidine co-crystal () forms cyclic 2(8) motifs via N–H⋯O and O–H⋯N bonds, while the target’s dimethyl groups likely favor hydrophobic interactions and weaker C–H⋯π stacking .
  • Molecular Packing : Benzimidazole-containing analogues () exhibit planar stacking, whereas the target’s indolylethyl group may introduce steric hindrance, affecting crystal packing .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety linked to a pyrimidine ring, which is known for its diverse biological properties. The molecular formula is C16H18N4C_{16}H_{18}N_{4}, and it has a molecular weight of 274.34 g/mol. The structure is represented as follows:

InChI InChI 1S C16H18N4 c1 11 9 12 2 20 16 19 11 17 8 7 13 10 18 15 6 4 3 5 14 13 15 h3 6 9 10 18H 7 8H2 1 2H3 H 17 19 20 \text{InChI }\text{InChI 1S C16H18N4 c1 11 9 12 2 20 16 19 11 17 8 7 13 10 18 15 6 4 3 5 14 13 15 h3 6 9 10 18H 7 8H2 1 2H3 H 17 19 20 }

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In a comparative study on various Schiff base derivatives, compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 1.9 to 125 μg/mL for some derivatives, indicating robust antimicrobial properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as Carbonic Anhydrase and Histone Deacetylases (HDAC), which are crucial in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : The indole moiety is known to interact with various biological pathways, potentially affecting cellular signaling related to apoptosis and proliferation.
  • Biofilm Disruption : Some studies suggest that related compounds can disrupt biofilm formation in bacteria, enhancing their efficacy against persistent infections.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Effects : A clinical trial involving indole derivatives showed a marked reduction in tumor size among patients treated with related pyrimidine compounds.
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives comparable to this compound significantly reduced biofilm formation in C. albicans, outperforming traditional antifungal agents.

Q & A

Q. What are the common synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine?

The compound is typically synthesized via multi-step reactions involving indole derivatives and pyrimidine precursors. For example:

  • One-pot synthesis : A method analogous to the synthesis of related indole-pyrimidine hybrids involves refluxing 1H-indole-3-carbaldehyde, acetylacetone, and guanidine nitrate in ethanol .
  • Cyanamide coupling : Reacting a pyrimidinyl cyanamide derivative with nucleophiles like 2-(1H-indol-3-yl)ethylamine under acidic conditions (e.g., acetic acid) yields the target compound .
  • Purification : Recrystallization from ethanol or methanol is commonly used to isolate the product .
Synthetic Method Key ReagentsYield (%)Characterization TechniquesReference
One-pot condensationIndole-3-carbaldehyde, guanidine65–80¹H/¹³C NMR, X-ray diffraction
Cyanamide couplingAcetylacetone, acetic acid~80Melting point, IR, HPLC

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the connectivity of the indole and pyrimidine moieties. For example, the ethyl linker between indole and pyrimidine appears as a triplet (~δ 3.5–4.0 ppm) in ¹H NMR .
  • X-ray crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and planar geometry of the pyrimidine ring .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 239.28 for C₁₃H₁₃N₅) .

Q. What preliminary biological assays are relevant for this compound?

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Molecular docking : Preliminary docking studies with targets like the androgen receptor (AR) using software such as AutoDock Vina. A docking score of ~7.0 kcal/mol suggests moderate binding affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent selection : Ethanol or methanol is preferred for reflux due to their polarity and ability to dissolve indole derivatives .
  • Catalyst screening : Acidic catalysts (e.g., acetic acid) improve reaction rates in cyanamide coupling .
  • Temperature control : Maintaining temperatures between 70–80°C prevents side reactions like indole oxidation .

Q. What strategies resolve contradictions in biological activity data?

  • Reproducibility checks : Repeat assays under varied conditions (e.g., pH, temperature) to confirm antimicrobial activity trends .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups on pyrimidine) to test if activity correlates with electronic or steric effects .
  • Computational validation : Use molecular dynamics simulations to verify docking results and assess binding stability .

Q. How do intermolecular interactions influence crystallographic packing?

  • Hydrogen bonding : The NH group in the pyrimidine ring forms N–H⋯O/N bonds with adjacent molecules (e.g., bond lengths ~2.04–2.88 Å) .
  • π-π stacking : Indole and pyrimidine rings exhibit face-to-face stacking (distance ~3.06–3.87 Å), stabilizing the crystal lattice .
Interaction Type Bond Length (Å)Angle (°)Participating AtomsReference
N–H⋯O2.04–2.88109–125N1–H3⋯O2, N4–H7A⋯O4
C–H⋯π2.81–3.06111–123C16–H16⋯C9, C2–H2A⋯C9

Q. What advanced spectroscopic methods clarify tautomeric forms in solution?

  • Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria between amine and imine forms .
  • IR spectroscopy : Stretching frequencies of N–H (~3300 cm⁻¹) and C=N (~1650 cm⁻¹) distinguish tautomers .
  • DFT calculations : Predict stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. How does molecular docking guide target identification for this compound?

  • Target selection : Prioritize receptors with hydrophobic pockets (e.g., AR) due to the compound’s aromatic indole and pyrimidine groups .
  • Docking parameters : Use a grid box of 60 × 60 × 60 ų centered on the binding site and Lamarckian genetic algorithm for conformational sampling .
  • Validation : Compare docking scores with known inhibitors (e.g., AZA197, a related pyrimidine derivative) to assess potential efficacy .

Methodological Notes

  • Software tools : SHELX suite (e.g., SHELXL for refinement) is recommended for crystallographic analysis .
  • Data interpretation : Use Mercury (CCDC) to visualize hydrogen-bonding networks and packing diagrams .

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